2-Methylbenzamide

Description

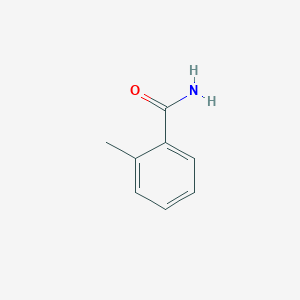

Structure

3D Structure

Properties

IUPAC Name |

2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUNIGZDNWWYED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Record name | 2-METHYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20619 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025569 | |

| Record name | 2-Methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methylbenzamide is a white powder. (NTP, 1992), Solid; [Merck Index] Off-white powder; [Sigma-Aldrich MSDS] | |

| Record name | 2-METHYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20619 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Toluamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16295 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 2-METHYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20619 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000319 [mmHg] | |

| Record name | o-Toluamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16295 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

527-85-5 | |

| Record name | 2-METHYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20619 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Toluamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Toluamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-toluamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-TOLUAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13WGF92B0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

291 to 297 °F (NTP, 1992) | |

| Record name | 2-METHYLBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20619 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for 2-Methylbenzamide (o-toluamide), a key intermediate in the synthesis of various organic compounds, including pharmaceuticals.[1][2][3] This document details several prevalent synthetic routes, including the hydrolysis of o-tolunitrile, the amidation of o-toluic acid, and the Beckmann rearrangement of 2-methylacetophenone oxime. Each method is presented with its underlying reaction mechanism, detailed experimental protocols where available, and quantitative data to facilitate comparison and implementation in a laboratory or industrial setting.

Core Synthesis Pathways

The synthesis of this compound can be approached through several distinct chemical transformations. The choice of a particular pathway often depends on factors such as the availability and cost of starting materials, desired yield and purity, and scalability of the reaction. The most common and well-established methods are detailed below.

Hydrolysis of o-Tolunitrile

The hydrolysis of o-tolunitrile (2-methylbenzonitrile) is a direct and widely used method for the preparation of this compound. The reaction can be performed under either acidic or basic conditions, with the amide being an intermediate in the further hydrolysis to the corresponding carboxylic acid.[4][5] To isolate the amide, careful control of reaction conditions is necessary, with alkaline hydrolysis often being preferred.[6]

Mechanism of Alkaline Hydrolysis:

The reaction proceeds via nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This is followed by a series of proton transfers to yield the amide.

-

Step 1: Nucleophilic Attack: The hydroxide ion attacks the carbon atom of the nitrile group.

-

Step 2: Protonation: The resulting intermediate is protonated by water to form an imidic acid.

-

Step 3: Tautomerization: The imidic acid tautomerizes to the more stable amide.

Experimental Protocol: Alkaline Hydrolysis of o-Tolunitrile [6]

| Parameter | Value |

| Reactants | |

| o-Tolunitrile | 88 g (0.75 mole) |

| 30% Hydrogen Peroxide | 300 cc (2.6 moles) |

| 95% Ethanol | 400 cc |

| 6 N Sodium Hydroxide | 30 cc |

| Reaction Conditions | |

| Temperature | 40–50°C (controlled by external cooling) |

| Reaction Time | Not specified, reaction progress monitored by cessation of oxygen evolution and subsequent heating. |

| Work-up | The reaction mixture is diluted with water, and the precipitated o-toluamide is filtered, washed with cold water, and dried. |

| Yield | 90–95 g (89–94% of the theoretical amount) |

Amidation of o-Toluic Acid

The direct conversion of o-toluic acid to this compound can be achieved through several methods. The most common laboratory approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, followed by reaction with ammonia. Direct thermal amidation with ammonia or an ammonium salt is also possible but often requires high temperatures and pressures.

Mechanism via o-Toluoyl Chloride:

This two-step process first involves the activation of the carboxylic acid, followed by nucleophilic acyl substitution.

-

Step 1: Formation of o-Toluoyl Chloride: o-Toluic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive o-toluoyl chloride.

-

Step 2: Amination: The acid chloride is then treated with ammonia, which acts as a nucleophile, to displace the chloride and form the amide.

Experimental Protocol: Synthesis of N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide (Illustrative of Amide Formation from an Acid Chloride) [7]

While a specific protocol for the simple amidation of o-toluoyl chloride with ammonia was not detailed in the provided results, the following protocol for a more complex amide synthesis illustrates the general principles and conditions.

| Parameter | Value |

| Reactants | |

| 2-Methylbenzoyl chloride | 1.30 mL (9.86 mmol) |

| 1-Aminoanthraquinone | 1.10 g (5.00 mmol) |

| Triethylamine (Et₃N) | 1.40 mL (10.0 mmol) |

| Dichloromethane (CH₂Cl₂) | 20 mL |

| Reaction Conditions | |

| Temperature | 0°C for 1 hour, then room temperature for 23 hours |

| Atmosphere | N₂ |

| Work-up | Addition of water and saturated NaHCO₃ solution, followed by extraction with CH₂Cl₂. The combined organic layers are dried and concentrated. The crude product is purified by recrystallization. |

| Yield | 94% |

Beckmann Rearrangement

The Beckmann rearrangement is a classic organic reaction that converts an oxime to an amide.[8][9] For the synthesis of this compound, the starting material would be 2-methylacetophenone oxime. The reaction is typically catalyzed by acid.[10]

Mechanism of the Beckmann Rearrangement:

The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom, with the simultaneous departure of water. The resulting nitrilium ion is then attacked by water, and after tautomerization, the amide is formed.

-

Step 1: Protonation of the Oxime: The hydroxyl group of the oxime is protonated by an acid catalyst.

-

Step 2: Rearrangement and Loss of Water: The group anti to the hydroxyl group migrates to the nitrogen, displacing a water molecule and forming a nitrilium ion.

-

Step 3: Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the nitrilium ion.

-

Step 4: Deprotonation and Tautomerization: Deprotonation followed by tautomerization yields the final amide product.

Experimental Protocol: Synthesis of Acetophenone Oxime (Precursor to a Phenyl-Substituted Amide) [11]

This protocol details the synthesis of the precursor oxime. The subsequent rearrangement would require treatment with a strong acid.

| Parameter | Value |

| Reactants | |

| Acetophenone | 2.40 mL (20.6 mmol) |

| Hydroxylamine hydrochloride | 2.08 g (29.9 mmol) |

| Anhydrous sodium acetate | 3.94 g (48.0 mmol) |

| Anhydrous methanol | 40 mL |

| Reaction Conditions | |

| Temperature | 80°C |

| Reaction Time | 3 hours |

| Work-up | Addition of water, extraction with ethyl acetate, drying of the organic layer, and concentration under reduced pressure. |

| Yield | 90% (for the subsequent O-acetylated oxime over two steps) |

Ammoxidation of o-Xylene

For industrial-scale production, the ammoxidation of o-xylene presents a viable route to o-tolunitrile, which can then be hydrolyzed to this compound as described previously.[12] This process involves the reaction of o-xylene with ammonia and oxygen in the vapor phase over a suitable catalyst.

Reaction Conditions for Ammoxidation of o-Xylene to Phthalonitrile (Illustrative) [13]

The following data pertains to the synthesis of phthalonitrile, a related dinitrile, and illustrates the typical conditions for ammoxidation.

| Parameter | Value |

| Reactants | |

| o-Xylene | |

| Ammonia | Molar ratio of ammonia/o-xylene = 30 |

| Oxygen | Molar ratio of oxygen/o-xylene = 50 |

| Catalyst | Vanadium chromium oxide on silica (7% concentration) |

| Reaction Conditions | |

| Temperature | 450°C |

| Pressure | Atmospheric |

| Yield | Not explicitly stated for o-tolunitrile, but the process is optimized for nitrile formation. |

Summary of Quantitative Data

| Synthesis Route | Starting Material | Key Reagents | Typical Yield |

| Alkaline Hydrolysis | o-Tolunitrile | H₂O₂, NaOH | 89–94%[6] |

| Amidation via Acid Chloride | o-Toluic Acid | SOCl₂, NH₃ | High (e.g., 94% for a related amide)[7] |

| Beckmann Rearrangement | 2-Methylacetophenone | NH₂OH, H₂SO₄ | Good (e.g., 90% for a related acetylated oxime precursor)[11] |

| Ammoxidation | o-Xylene | NH₃, O₂, Catalyst | High for the nitrile intermediate |

Conclusion

The synthesis of this compound can be effectively achieved through several well-established methodologies. The hydrolysis of o-tolunitrile offers a high-yielding and direct route. The amidation of o-toluic acid, particularly through its acid chloride derivative, is a versatile and efficient laboratory method. The Beckmann rearrangement provides an alternative pathway from a ketone precursor. For large-scale production, the ammoxidation of o-xylene to form the nitrile intermediate is an important industrial process. The selection of the optimal synthesis strategy will be dictated by the specific requirements of the researcher or organization, taking into account factors such as cost, scale, and available equipment.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.misuratau.edu.ly [journals.misuratau.edu.ly]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. banglajol.info [banglajol.info]

- 13. sbpmat.org.br [sbpmat.org.br]

An In-depth Technical Guide on the Physicochemical Properties of 2-Methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methylbenzamide (o-Toluamide). The document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for its application in synthesis and pharmaceutical research. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, detailed experimental protocols for the determination of key physicochemical parameters are provided, alongside a visual representation of a common synthetic pathway.

Introduction

This compound, also known as o-Toluamide, is an organic compound belonging to the amide family. Structurally, it features a benzene ring substituted with a methyl group and an amide functional group.[1] This arrangement influences its chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis. Notably, it has been utilized in the total synthesis of complex molecules such as the phenolic protoberberine alkaloid, cerasonine.[2][3] A thorough understanding of its physicochemical properties is paramount for its effective use in laboratory and industrial settings.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These properties are crucial for predicting its behavior in various solvents, its potential for oral absorption, and its stability under different conditions.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO | [4][5] |

| Molecular Weight | 135.16 g/mol | [2][4] |

| Appearance | White to off-white powder/crystalline solid | [1][4] |

| Melting Point | 141-142 °C | [2][5][6] |

| Boiling Point | 248.86 °C (estimated) | [5] |

| Flash Point | 107.6 °C | [5] |

| Density | 1.086 g/cm³ | [5] |

Table 2: Solubility and Partitioning Characteristics

| Property | Value | Reference |

| Water Solubility | Insoluble in cold water; very soluble in hot water. Less than 1 mg/mL at 22.2 °C. | [2][4][7] |

| Organic Solvent Solubility | Very soluble in alcohol. Very slightly soluble in benzene. | [2][5] |

| pKa | 16.01 ± 0.50 (Predicted) | [5] |

| LogP | 0.8 (Computed) | [4] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a melting point apparatus.[2][6]

-

Apparatus: Melting point apparatus, capillary tubes, thermometer, mortar and pestle.

-

Procedure:

-

A small sample of this compound is finely powdered using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) of the sample into the closed end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-15 °C per minute initially, and then the heating rate is reduced to 1-2 °C per minute as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. This range is reported as the melting point.

-

Solubility Determination

The solubility of this compound in various solvents can be determined by the equilibrium saturation method.

-

Apparatus: Vials with screw caps, analytical balance, magnetic stirrer, temperature-controlled bath, filtration apparatus.

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed vial.

-

The mixture is agitated in a temperature-controlled bath (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

The saturated solution is allowed to stand, and a sample is carefully withdrawn and filtered to remove any undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The solubility is expressed in units of mass per volume (e.g., mg/mL).

-

pKa Determination

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration.

-

Apparatus: Potentiometer with a pH electrode, magnetic stirrer, burette, beaker.

-

Procedure:

-

A known amount of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to create a solution of known concentration.

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments from a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

LogP Determination

The octanol-water partition coefficient (LogP) of this compound can be determined using the shake-flask method.[4][8]

-

Apparatus: Separatory funnel or centrifuge tubes, mechanical shaker, analytical instrumentation (e.g., HPLC-UV).

-

Procedure:

-

n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

A known amount of this compound is dissolved in one of the phases (usually n-octanol).

-

A known volume of the solute-containing phase is mixed with a known volume of the other phase in a separatory funnel or centrifuge tube.

-

The mixture is shaken for a set period (e.g., 1-2 hours) to allow for the partitioning of the solute between the two phases to reach equilibrium.

-

The mixture is then centrifuged or allowed to stand until the two phases are clearly separated.

-

The concentration of this compound in each phase is determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

-

Synthesis Workflow

A common method for the synthesis of amides is the reaction of a carboxylic acid derivative, such as an acyl chloride, with ammonia. The following diagram illustrates a plausible workflow for the synthesis of this compound from 2-methylbenzoyl chloride.

References

- 1. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 2. LogP / LogD shake-flask method [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 2-Methylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Methylbenzamide (o-toluamide) in various solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide summarizes the existing qualitative and semi-quantitative information. Furthermore, it offers a detailed, adaptable experimental protocol for the precise determination of this compound solubility, enabling researchers to generate specific data for their unique applications.

Introduction to this compound

This compound is an organic compound with the chemical formula C₈H₉NO. It is a derivative of benzamide and a structural isomer of 3-methylbenzamide and 4-methylbenzamide. Its molecular structure, featuring a polar amide group and a nonpolar tolyl group, dictates its solubility characteristics in different solvent systems. Understanding the solubility of this compound is crucial for a variety of applications, including reaction chemistry, purification, formulation development, and analytical method development.

Solubility Data of this compound

The available solubility data for this compound is primarily qualitative. The following table summarizes the known solubility information in various solvents.

| Solvent System | Temperature | Solubility | Data Type |

| Water (cold) | - | Insoluble | Qualitative |

| Water (hot) | - | Very Soluble | Qualitative |

| Water | 72 °F (22.2 °C) | < 1 mg/mL[1] | Quantitative |

| Alcohol | - | Very Soluble[2][3] | Qualitative |

| Benzene | - | Very Slightly Soluble | Qualitative |

| Concentrated Hydrochloric Acid | - | Very Soluble | Qualitative |

Factors Influencing Solubility

The solubility of this compound is influenced by several key factors:

-

Polarity: The presence of the polar amide group allows for hydrogen bonding, leading to higher solubility in polar solvents like alcohols and hot water.[4] Conversely, the nonpolar benzene ring limits its solubility in nonpolar solvents.[4]

-

Temperature: As with most solid solutes, the solubility of this compound in water increases significantly with temperature, as evidenced by its high solubility in hot water compared to its insolubility in cold water.[4]

-

pH: The amide group of this compound is weakly basic. In acidic solutions, such as concentrated hydrochloric acid, it can be protonated, forming a more soluble salt.

Experimental Protocol for Solubility Determination: Shake-Flask Method

For researchers requiring precise quantitative solubility data, the shake-flask method is a reliable and widely used technique.[5][6][7][8][9] The following protocol can be adapted for the determination of this compound solubility in various solvents.

4.1. Principle

An excess amount of the solid solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

4.2. Materials and Equipment

-

This compound (solid)

-

Solvent of interest

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

UV-Vis spectrophotometer or HPLC system

-

Vials for sample analysis

4.3. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of flasks containing a known volume of the desired solvent. The excess solid should be clearly visible.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a constant temperature shaker bath and agitate at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After the equilibration period, allow the flasks to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter directly into a clean, dry vial to remove any undissolved microparticles.

-

-

Analysis of Solute Concentration:

-

UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Determine the wavelength of maximum absorbance (λmax) for this compound.

-

Measure the absorbance of the standard solutions at the λmax to construct a calibration curve (absorbance vs. concentration).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

-

HPLC:

-

Develop a suitable HPLC method (including column, mobile phase, flow rate, and detection wavelength) for the quantification of this compound.

-

Prepare a series of standard solutions and inject them to create a calibration curve (peak area vs. concentration).

-

Inject a known volume of the filtered saturated solution (appropriately diluted if necessary) into the HPLC system.

-

Determine the concentration of this compound in the sample from the calibration curve.

-

-

4.4. Data Presentation

The solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or mole fraction.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While comprehensive quantitative solubility data for this compound remains to be fully documented in scientific literature, the available qualitative information provides a foundational understanding of its behavior in different solvents. For researchers and professionals in drug development requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for generating reliable and application-specific data. The provided workflow and discussion on influencing factors aim to support the design and execution of these essential solubility studies.

References

- 1. This compound | C8H9NO | CID 10704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound [chembk.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. bioassaysys.com [bioassaysys.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Data of 2-Methylbenzamide

This guide provides a comprehensive overview of the spectroscopic data for this compound (o-Toluamide), a key chemical intermediate. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for structural elucidation and analytical development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound provides information on the chemical environment and connectivity of hydrogen atoms.[1] The data, acquired in deuterated chloroform (CDCl₃), is summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.21-7.36 | Multiplet | 4H | Ar-H (Aromatic Protons) |

| ~6.34 | Broad Singlet | 2H | -NH₂ (Amide Protons) |

| 2.37 | Singlet | 3H | -CH₃ (Methyl Protons) |

| Data sourced from a study on the hydration of 2-methylbenzonitrile[2]. |

Interpretation:

-

The multiplet between 7.21 and 7.36 ppm corresponds to the four protons on the aromatic ring.

-

The broad singlet at approximately 6.34 ppm is characteristic of the two amide (-NH₂) protons.

-

The singlet at 2.37 ppm represents the three protons of the methyl group attached to the aromatic ring.

¹³C NMR Data

The ¹³C NMR spectrum indicates the number of distinct carbon environments in the molecule.[3]

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 176.40 | C=O (Amide Carbonyl) |

| 142.33 | Ar-C (Quaternary) |

| 140.33 | Ar-C (Quaternary) |

| 135.78 | Ar-CH |

| 134.88 | Ar-CH |

| 132.21 | Ar-CH |

| 130.13 | Ar-CH |

| 24.00 | -CH₃ |

| Data sourced from a study on the hydration of 2-methylbenzonitrile[2]. |

Interpretation:

-

The signal at 176.40 ppm is attributed to the carbonyl carbon of the amide group.[4]

-

Signals in the 130.13-142.33 ppm range correspond to the six carbons of the aromatic ring.[5]

-

The peak at 24.00 ppm is characteristic of the methyl group carbon.

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring NMR spectra of small organic molecules is as follows:[6]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then filtered through a pipette with a cotton plug into a clean NMR tube.[7]

-

Data Acquisition: The spectra are recorded on an NMR spectrometer (e.g., 400 MHz). For ¹H NMR, a typical experiment involves acquiring 16-32 scans with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (e.g., 1024) is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Absorption Data

The key IR absorption bands for this compound are summarized in the table below.

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400, ~3200 | Strong, Broad | N-H Stretch (Amide, two bands) |

| ~3030 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1660 | Strong | C=O Stretch (Amide I band) |

| ~1600 | Medium | N-H Bend (Amide II band) / C=C Aromatic Stretch |

| ~1400 | Medium | C-N Stretch |

| Data interpreted from the NIST Gas-Phase IR Spectrum and general IR absorption tables[8][9]. |

Interpretation:

-

The two broad bands in the 3200-3400 cm⁻¹ region are characteristic of the symmetric and asymmetric stretching vibrations of the primary amide (-NH₂) group.

-

A very strong absorption around 1660 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration, a hallmark of the amide functional group.

-

Absorptions for aromatic and aliphatic C-H stretching are observed around 3030 cm⁻¹ and 2950 cm⁻¹, respectively.

Experimental Protocol for FT-IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is the Attenuated Total Reflectance (ATR) technique.[10]

-

Background Scan: A background spectrum of the clean ATR crystal is recorded to eliminate interference from atmospheric CO₂ and water vapor.

-

Sample Application: A small amount of solid this compound powder is placed directly onto the ATR crystal.[11]

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[10]

-

Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Electron Ionization (EI) Mass Spectrometry Data

The mass spectrum of this compound, obtained by electron ionization, shows a distinct fragmentation pattern.

Table 4: Major Fragments in the EI Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Assignment |

| 135 | 40 | [M]⁺ (Molecular Ion) |

| 119 | 85 | [M - NH₂]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | 45 | [C₅H₅]⁺ |

| Data sourced from the NIST Mass Spectrometry Data Center[12][13]. |

Interpretation:

-

The molecular ion peak [M]⁺ is observed at an m/z of 135, confirming the molecular weight of this compound.[14]

-

The base peak (most intense) at m/z 91 is attributed to the stable tropylium ion, formed by the loss of the amide group and rearrangement.[15]

-

A significant peak at m/z 119 corresponds to the loss of an amino radical (•NH₂) from the molecular ion.[16]

Experimental Protocol for Mass Spectrometry

The following is a general protocol for acquiring an EI mass spectrum, often coupled with Gas Chromatography (GC-MS).

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is injected into the GC system, where it is vaporized and separated from the solvent. The sample then enters the ion source of the mass spectrometer.[17]

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion, which can then undergo fragmentation.[18][19][20]

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Visualization of Analytical Workflows

Diagrams created using Graphviz help visualize the logical flow of spectroscopic analysis and molecular fragmentation.

Caption: General workflow for spectroscopic analysis of this compound.

Caption: Proposed EI fragmentation pathway for this compound.

References

- 1. che.hw.ac.uk [che.hw.ac.uk]

- 2. rsc.org [rsc.org]

- 3. compoundchem.com [compoundchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. benchchem.com [benchchem.com]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. Benzamide, 2-methyl- [webbook.nist.gov]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. Benzamide, 2-methyl- [webbook.nist.gov]

- 13. This compound | C8H9NO | CID 10704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. uni-saarland.de [uni-saarland.de]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 18. bitesizebio.com [bitesizebio.com]

- 19. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 20. chem.libretexts.org [chem.libretexts.org]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 2-Methylbenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-methylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant therapeutic potential. These compounds have been shown to interact with a range of biological targets, implicating them in the treatment of central nervous system disorders, cancer, inflammatory conditions, and parasitic diseases. This in-depth technical guide provides a comprehensive overview of the key biological targets of this compound derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further research and drug development efforts.

Key Biological Targets and Quantitative Efficacy

The versatility of the this compound core allows for structural modifications that confer specificity and potency towards various biological macromolecules. The following tables summarize the key targets identified to date, along with the corresponding quantitative data for representative derivatives.

Modulators of Ion Channels

Table 1: this compound Derivatives as Voltage-Gated Sodium Channel Nav1.1 Modulators

| Compound | Target | Assay | Activity | Reference |

| N,N'-(1,3-phenylene)bis(this compound) (3a) | Nav1.1 | Electrophysiology on rat hippocampal brain slices | Increases Nav1.1 channel activity | [1] |

E3 Ligase Binders for Targeted Protein Degradation

Table 2: Benzamide-Type Derivatives as Cereblon (CRBN) Binders

| Compound | Target | Assay | IC50 (µM) | Reference |

| Fluorinated Benzamide Derivative (8d) | Cereblon (CRBN) | MicroScale Thermophoresis (MST) | 63 ± 16 | [2] |

| Non-fluorinated Analog (6a) | Cereblon (CRBN) | MicroScale Thermophoresis (MST) | > 200 | [2] |

Dual Enzyme Inhibitors in Oncology

Table 3: N-methyl-2-(phenylamino)benzamide Derivatives as Dual COX-2 and Topoisomerase I Inhibitors

| Compound | Target | Assay | IC50 (µM) | Reference |

| Representative Derivative | COX-2 | Enzyme Inhibition Assay | Data not specified in abstract | [3][4] |

| Representative Derivative | Topoisomerase I | DNA Relaxation Assay | Data not specified in abstract | [3][4] |

G-Protein Coupled Receptor (GPCR) Antagonists

Table 4: N-Methylbenzamide Analogues as Neurokinin-2 (NK2) Receptor Antagonists

| Compound | Target | Assay | pKb | Reference |

| SR 48,968 Analogue (2) | NK2 Receptor | Functional assay (guinea pig trachea) | 9.1 - 9.7 | [5] |

| para-Fluoro substituted analogue (3) | NK2 Receptor | Functional assay (guinea pig trachea) | 9.7 | [5] |

Table 5: Benzamide Derivatives as Smoothened (SMO) Receptor Antagonists

| Compound | Target | Assay | Activity | Reference |

| Derivative 10f | Smoothened (SMO) | Cell-based Hedgehog signaling assay | Significantly inhibited Hedgehog signaling, potent inhibition of Daoy medulloblastoma cell proliferation | [6] |

Epigenetic Modulators

Table 6: N-(2-Aminophenyl)-Benzamide Derivatives as Histone Deacetylase 2 (HDAC2) Inhibitors

| Compound Class | Target | Method | Predictive Model Correlation (r²) | Reference |

| N-(2-Aminophenyl)-Benzamide derivatives | HDAC2 | 3D-QSAR (Molecular Field Analysis) | 0.927 | [7] |

Anti-parasitic Agents

Table 7: N-Phenylbenzamide Derivatives as DNA Minor Groove Binders in Kinetoplastid Parasites

| Compound Series | Target | Organism | Activity | Reference |

| Bis(2-aminoimidazolines) (1) | kDNA | Trypanosoma brucei | Micromolar range | [8] |

| Bis(2-aminobenzimidazoles) (2) | kDNA | Trypanosoma brucei | Micromolar range | [8] |

| Bisarylimidamides (3) | kDNA | T. brucei, T. cruzi, L. donovani | Submicromolar range | [8] |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.

Electrophysiological Evaluation of Nav1.1 Modulators

-

Preparation of Brain Slices: Acute coronal slices (300 µm) of the hippocampus are prepared from Sprague-Dawley rats.

-

Whole-Cell Patch-Clamp Recordings: Recordings are performed on CA1 fast-spiking interneurons. Action potentials are elicited by injecting depolarizing current steps.

-

Drug Application: The this compound derivative is bath-applied to the brain slices.

-

Data Analysis: Changes in the firing frequency and other electrophysiological parameters are measured to assess the modulatory effect on Nav1.1 channels.[1]

MicroScale Thermophoresis (MST) for CRBN Binding Affinity

-

Protein Labeling: The human CRBN thalidomide binding domain (hTBD) is fluorescently labeled.

-

Ligand Titration: A serial dilution of the benzamide derivative is prepared.

-

MST Measurement: The labeled hTBD is mixed with the different ligand concentrations and loaded into capillaries. The MST instrument measures the movement of the fluorescently labeled protein through a temperature gradient, which changes upon ligand binding.

-

Data Analysis: The dissociation constant (Kd) or IC50 value is determined by plotting the change in thermophoresis against the ligand concentration.[2]

Topoisomerase I Relaxation Assay

-

Reaction Mixture: Supercoiled plasmid DNA is incubated with human Topoisomerase I in a reaction buffer.

-

Inhibitor Addition: The N-methyl-2-(phenylamino)benzamide derivative is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is allowed to proceed at 37°C.

-

Analysis: The reaction is stopped, and the DNA topoisomers (supercoiled and relaxed) are separated by agarose gel electrophoresis. The inhibition of Topoisomerase I activity is determined by the reduction in the amount of relaxed DNA.[4]

Hedgehog Signaling Pathway Inhibition Assay

-

Cell Culture: A suitable cell line, such as Shh-LIGHT2 cells which contain a Gli-dependent luciferase reporter, is used.

-

Pathway Activation: The Hedgehog pathway is activated using a Smoothened agonist.

-

Inhibitor Treatment: The cells are treated with the benzamide derivatives at various concentrations.

-

Luciferase Assay: After incubation, the luciferase activity is measured, which is proportional to the activation of the Hedgehog signaling pathway. A decrease in luciferase activity indicates inhibition.[6]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the mechanism of action of this compound derivatives.

Caption: Inhibition of the Hedgehog signaling pathway by this compound derivatives targeting Smoothened.

Caption: Experimental workflow for the Topoisomerase I DNA relaxation assay.

Caption: Inhibition of the NF-κB signaling pathway by N-methyl-2-(phenylamino)benzamide derivatives.[4][9]

References

- 1. Identification and electrophysiological evaluation of this compound derivatives as Nav1.1 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Design and synthesis of substituted N-methylbenzamide analogues derived from SR 48,968 as neurokinin-2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

2-Methylbenzamide: A Comprehensive Reactivity Profile for Drug Discovery and Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methylbenzamide, a simple aromatic amide, serves as a versatile scaffold and key intermediate in organic synthesis, particularly in the development of novel therapeutic agents. Its reactivity is characterized by the interplay between the amide functionality and the ortho-methyl substituted benzene ring. This guide provides a detailed exploration of the reactivity profile of this compound, encompassing its synthesis, characteristic reactions, and the biological activities of its derivatives. Spectroscopic data, detailed experimental protocols, and visualizations of relevant reaction mechanisms and signaling pathways are presented to offer a comprehensive resource for researchers in the field. While this compound itself has limited direct biological applications, its derivatives have shown significant potential as modulators of critical signaling pathways, highlighting the importance of this scaffold in medicinal chemistry.

Physicochemical and Spectroscopic Properties

This compound is a white crystalline solid with the molecular formula C₈H₉NO and a molecular weight of 135.16 g/mol .[1] Its physical and spectroscopic properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO | [1] |

| Molecular Weight | 135.16 g/mol | [1] |

| Melting Point | 141-142 °C | |

| Appearance | White powder | |

| Solubility | Insoluble in cold water; soluble in hot water, alcohol, and concentrated hydrochloric acid. | |

| CAS Number | 527-85-5 |

Spectroscopic Data

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic protons, the amide protons, and the methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the amide group and the electron-donating nature of the methyl group.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH | 7.1 - 7.4 | Multiplet | |

| Amide NH₂ | 7.5 - 8.0 (broad) | Singlet | |

| Methyl CH₃ | 2.4 | Singlet |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The ¹³C NMR spectrum shows distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~170 |

| Aromatic C (quaternary) | 135 - 140 |

| Aromatic CH | 125 - 130 |

| Methyl (CH₃) | ~20 |

Note: Chemical shifts are approximate and can vary depending on the solvent.

The infrared spectrum of this compound displays characteristic absorption bands for the amide and aromatic functionalities.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | Symmetric & Asymmetric Stretch | 3100 - 3500 (two bands for primary amide) | Medium-Strong, Broad |

| C-H (Aromatic) | Stretch | > 3000 | Medium |

| C=O (Amide) | Stretch (Amide I band) | ~1660 | Strong |

| N-H (Amide) | Bend (Amide II band) | ~1600 | Medium |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium |

Chemical Reactivity and Key Reactions

The reactivity of this compound is primarily dictated by the amide functional group. It can undergo hydrolysis, reduction, and rearrangement reactions. The aromatic ring can also participate in electrophilic substitution reactions, with the substitution pattern influenced by the directing effects of the amide and methyl groups.

Hydrolysis

Amides can be hydrolyzed to their corresponding carboxylic acids under both acidic and basic conditions. The hydrolysis of this compound yields 2-methylbenzoic acid and ammonia (or an ammonium salt).

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place this compound (1.0 eq).

-

Reagent Addition: Add a 10% aqueous solution of sodium hydroxide (excess).

-

Reaction Conditions: Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the evolution of ammonia gas.

-

Workup: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic.

-

Isolation: The product, 2-methylbenzoic acid, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Purification: Recrystallize the crude product from hot water or an appropriate solvent system to obtain pure 2-methylbenzoic acid.

Note: This is a general procedure and may require optimization for specific applications.

Reduction

The amide group of this compound can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts this compound to (2-methylphenyl)methanamine.

-

Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (excess, ~2-3 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous ether or THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

-

Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Isolation: Filter the resulting solid aluminum salts and wash with ether. The organic filtrate contains the product.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude amine can be further purified by distillation or chromatography.

Caution: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under anhydrous conditions.

Hofmann Rearrangement

The Hofmann rearrangement is a key reaction of primary amides, converting them into primary amines with one less carbon atom. Treatment of this compound with a halogen (e.g., bromine) in a strong base (e.g., sodium hydroxide) leads to the formation of 2-methylaniline (o-toluidine).

-

Reagent Preparation: In a flask, prepare a solution of sodium hypobromite by slowly adding bromine to a cold aqueous solution of sodium hydroxide.

-

Reaction Setup: Dissolve this compound in the cold sodium hypobromite solution.

-

Reaction Conditions: Slowly warm the reaction mixture. The rearrangement is typically exothermic.

-

Workup: After the reaction is complete, the product, 2-methylaniline, can be isolated by steam distillation or solvent extraction.

-

Purification: The crude amine can be further purified by distillation.

Note: This is a general procedure. Specific conditions may vary.

Figure 1: Step-wise mechanism of the Hofmann rearrangement of this compound.

Biological Activity and Signaling Pathways of Derivatives

While this compound itself is not known for significant biological activity, its derivatives have been identified as potent modulators of important biological targets, making it a valuable scaffold in drug discovery.

Modulation of Nav1.1 Sodium Channels

Derivatives of this compound have been identified as modulators of the voltage-gated sodium channel Nav1.1.[2] Nav1.1 channels are crucial for the generation and propagation of action potentials in neurons, and their dysfunction is linked to neurological disorders such as epilepsy.[3]

One such derivative, N,N'-(1,3-phenylene)bis(this compound), has been shown to increase the activity of Nav1.1 channels.[2] This modulation is thought to occur through a direct interaction with the channel protein, although the precise binding site and mechanism are still under investigation. By enhancing Nav1.1 channel function, these compounds can potentially restore normal neuronal excitability in disease states characterized by Nav1.1 hypoactivity.

Figure 2: Proposed mechanism of Nav1.1 channel modulation by this compound derivatives.

Inhibition of the Hedgehog Signaling Pathway

Derivatives of 2-methoxybenzamide, which are structurally related to this compound, have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway.[4][5][6][7] The Hh pathway is a critical regulator of embryonic development and is aberrantly activated in several types of cancer.

The primary target of these benzamide derivatives is the Smoothened (Smo) receptor, a key component of the Hh pathway.[1][8][9] In the absence of the Hh ligand, the Patched (Ptch) receptor inhibits Smo. Upon Hh binding to Ptch, this inhibition is relieved, allowing Smo to activate downstream signaling, leading to the activation of Gli transcription factors and the expression of target genes involved in cell proliferation and survival. The 2-methoxybenzamide derivatives bind to Smo, preventing its activation even in the presence of the Hh ligand, thereby blocking the entire downstream signaling cascade.

Figure 3: Inhibition of the Hedgehog signaling pathway by 2-methoxybenzamide derivatives.

Conclusion

This compound is a foundational molecule in organic synthesis with a well-defined reactivity profile centered on its amide functionality. While its direct biological applications are limited, it serves as a crucial starting material for the synthesis of a diverse range of derivatives with significant therapeutic potential. The ability of its derivatives to modulate key signaling pathways, such as the Nav1.1 sodium channel and the Hedgehog pathway, underscores the importance of the this compound scaffold in modern drug discovery. This guide has provided a comprehensive overview of its chemical reactivity, supported by experimental procedures and mechanistic insights, to aid researchers in the further exploration and utilization of this versatile molecule.

References

- 1. Synthesis and Smo Activity of Some Novel Benzamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NaV1.1 channels and epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Methylbenzamide from 2-Methylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of 2-methylbenzamide, a valuable intermediate in pharmaceutical development, from its nitrile precursor, 2-methylbenzonitrile (also known as o-tolunitrile). The primary transformation discussed is the selective hydrolysis of the nitrile functional group. This document details the prevalent methodologies, presents quantitative data for process optimization, and provides comprehensive experimental protocols.

Introduction

The conversion of nitriles to amides is a fundamental reaction in organic synthesis. For the preparation of this compound, this transformation involves the hydration of the nitrile group of 2-methylbenzonitrile. The reaction can be effectively catalyzed by either acid or base. However, a significant challenge lies in preventing the over-hydrolysis of the resulting amide to the corresponding carboxylic acid, 2-methylbenzoic acid.[1] Therefore, reaction conditions must be carefully controlled to ensure the selective formation and isolation of the desired amide product. This guide explores two primary catalytic systems: base-catalyzed hydrolysis, including a highly efficient method using alkaline hydrogen peroxide, and acid-catalyzed hydrolysis.

Reaction Pathways and Mechanisms

The synthesis of this compound from 2-methylbenzonitrile is achieved through the partial hydrolysis of the nitrile. This reaction can proceed via two main pathways: acid-catalyzed and base-catalyzed hydrolysis.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. A nucleophilic attack by water follows, leading to the formation of an imidic acid intermediate, which then tautomerizes to the more stable amide. Vigorous conditions, such as high temperatures or prolonged reaction times, can lead to subsequent hydrolysis of the amide to 2-methylbenzoic acid and an ammonium salt.[2]

Base-Catalyzed Hydrolysis

In a basic medium, a hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form the imidic acid, which, as in the acid-catalyzed pathway, tautomerizes to the this compound product. This method can be very selective for the amide if reaction conditions are mild.[3] A particularly effective variation of this method employs alkaline hydrogen peroxide, where the hydroperoxide anion acts as the nucleophile.[1][4]

Quantitative Data Summary

The following tables summarize quantitative data from established experimental protocols for the synthesis of this compound.

Table 1: Base-Catalyzed Hydrolysis Conditions and Yields

| Catalyst System | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| NaOH / H₂O₂ | 2-Methylbenzonitrile, 30% H₂O₂, 6N NaOH | 95% Ethanol | 40–50 | 4 | 90–92 | Organic Syntheses[4] |

| NaOH | 2-Methylbenzonitrile, 4% NaOH (aq) | Ethanol | Reflux | 1 | 36 | Semantic Scholar[3] |

| NaOH | 2-Methylbenzonitrile, 4% NaOH (aq) | Ethanol | Reflux | 2 | 34 | Semantic Scholar[3] |

| NaOH | 2-Methylbenzonitrile, 4% NaOH (aq) | Ethanol | Reflux | 3 | 29 | Semantic Scholar[3] |

Table 2: Acid-Catalyzed Hydrolysis Data

| Catalyst System | Reagents | Temperature (°C) | Time (h) | Notes | Reference |

| H₂SO₄ | 2-Methylbenzonitrile, 75% H₂SO₄ | 150–160 | 2 | Amide is an intermediate. Prolonged heating at higher temperatures (190°C) leads to the carboxylic acid. | Organic Syntheses[2] |

Detailed Experimental Protocols

The following are detailed procedures for the synthesis of this compound.

Protocol 1: Base-Catalyzed Hydrolysis with Alkaline Hydrogen Peroxide

This protocol is adapted from a procedure published in Organic Syntheses, known for its reliability and high yield.[4]

Materials:

-

2-Methylbenzonitrile (o-tolunitrile), 88 g (0.75 mole)

-

30% Hydrogen Peroxide, 300 mL (2.6 moles)

-

95% Ethanol, 400 mL

-

6 N Sodium Hydroxide solution, 30 mL

-

5% Sulfuric Acid

-

Deionized Water

Procedure:

-

To a 2-liter round-bottomed flask, add 88 g of 2-methylbenzonitrile, 400 mL of 95% ethanol, 300 mL of 30% hydrogen peroxide, and 30 mL of 6 N sodium hydroxide solution. The ethanol should be sufficient to create a homogeneous solution.[4]

-

The reaction is exothermic and will begin to evolve oxygen. Maintain the internal temperature at 40–50°C using an external cooling bath (e.g., a water bath). Caution: If the temperature rises significantly above 50°C, the rapid evolution of oxygen can cause the mixture to foam out of the flask.[4]

-

After approximately one hour, the exothermic nature of the reaction will subside. At this point, switch to external heating to maintain the reaction temperature at 50°C for an additional three hours.

-

Once the heating period is complete, neutralize the warm mixture to litmus paper with a 5% sulfuric acid solution.

-

Set up for steam distillation and distill the mixture until approximately 1 liter of distillate (primarily ethanol and water) is collected. This will leave a residue of about 600 mL.[4]

-

Pour the hot residue into a 1-liter beaker and cool to 20°C in an ice bath to crystallize the product.

-

Collect the crystals by vacuum filtration.

-

Transfer the crude product to a mortar and grind it into a paste with 100 mL of cold water. Filter the mixture again.

-

Wash the filter cake with an additional 100 mL of cold water.

-

Air-dry the resulting white crystals. The expected yield is 91–93 g (90–92%) with a melting point of 141–141.5°C.[4]

Protocol 2: Base-Catalyzed Hydrolysis with Sodium Hydroxide

This protocol is based on a study of selective nitrile hydrolysis in alkaline media.[3]

Materials:

-

2-Methylbenzonitrile (1 mmol)

-

4% (m/v) Sodium Hydroxide solution, 4 mL

-

Ethanol, 12 mL

-

Hydrochloric Acid (37%)

-

HPLC grade Methanol

Procedure:

-

In a 25 mL round-bottomed flask equipped with a reflux condenser, combine 1 mmol of 2-methylbenzonitrile, 12 mL of ethanol, and 4 mL of 4% aqueous sodium hydroxide solution.

-

Heat the reaction mixture to reflux and maintain for the desired reaction time (e.g., 1 hour, which yielded 36%).[3]

-

After the reflux period, cool the flask to room temperature, followed by further cooling in a water/ice bath.

-

Neutralize the mixture to a pH of 7 using 37% hydrochloric acid. Monitor the pH with a pH meter or pH paper.

-

Transfer the neutralized mixture to a 25 mL volumetric flask and dilute to the mark with HPLC grade methanol for analysis (e.g., by gas chromatography to determine yield).[3] For product isolation, an extraction with a suitable organic solvent followed by evaporation would be performed.

Visualizations

Chemical Reaction Pathway

Caption: Reaction scheme for the hydrolysis of 2-methylbenzonitrile.

Experimental Workflow (Protocol 1)

Caption: Step-by-step workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 2-Methylbenzamide (CAS 527-85-5): Properties, Synthesis, and Biological Hazards

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylbenzamide (CAS 527-85-5), also known as o-toluamide. It details the compound's physicochemical properties, outlines established methods for its synthesis and purification with detailed experimental protocols, and discusses its known hazards and toxicological profile. Furthermore, this guide explores the potential biological activities of this compound, drawing on the known anti-inflammatory and signaling pathway modulatory effects of the broader benzamide class of compounds. Detailed protocols for relevant biological assays are provided to facilitate further research into its mechanism of action.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a ready reference for laboratory use.

| Property | Value | References |

| CAS Number | 527-85-5 | |

| Molecular Formula | C₈H₉NO | |

| Molecular Weight | 135.16 g/mol | |

| Appearance | White crystalline powder | [1] |

| Melting Point | 141-142 °C | [2] |

| Boiling Point | 254.3 °C at 760 mmHg | [3] |

| Solubility | Water: Insoluble in cold water, very soluble in hot water.[4] Alcohol: Very soluble.[4] Benzene: Very slightly soluble.[4] Concentrated HCl: Very soluble.[4] | [4] |

| Density | 1.086 g/cm³ | [3] |

| Flash Point | 107.6 °C | [3] |

| InChI Key | XXUNIGZDNWWYED-UHFFFAOYSA-N | [4] |

| SMILES | Cc1ccccc1C(N)=O | [4] |

Synthesis and Purification

The synthesis of this compound can be achieved through several routes. The most common and well-documented method involves the hydrolysis of o-tolunitrile.

Synthesis from o-Tolunitrile

This method utilizes the conversion of the nitrile group of o-tolunitrile to a primary amide in the presence of hydrogen peroxide and a base.

-

Materials:

-

o-Tolunitrile

-

30% Hydrogen peroxide

-

95% Ethanol

-

6 N Sodium hydroxide solution

-

5% Sulfuric acid

-

-

Procedure:

-

In a round-bottom flask, combine o-tolunitrile, 30% hydrogen peroxide, 95% ethanol, and 6 N sodium hydroxide solution.

-

The reaction is exothermic; maintain the temperature between 40-50 °C using external cooling.

-

After the initial exotherm subsides (approximately 1 hour), heat the mixture to maintain a temperature of 50 °C for an additional 3 hours.

-

Neutralize the warm mixture to litmus with 5% sulfuric acid.

-

Perform steam distillation until approximately 1 L of distillate is collected.

-

Cool the hot residue to 20 °C to induce crystallization.

-

Collect the crystals by suction filtration.

-

Wash the crystals with cold water.

-

Air-dry the final product.

-

Caption: Synthesis of this compound from o-Tolunitrile.

Purification by Crystallization

This compound can be effectively purified by crystallization from hot water.

-

Materials:

-

Crude this compound

-

Deionized water

-

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot deionized water.

-

If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cooling in an ice bath can enhance crystal formation.

-

Collect the purified crystals by suction filtration.

-

Wash the crystals with a small amount of cold deionized water.

-

Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

-

References